Regioselective Heck Cross-Coupling: Iodine Reacts Exclusively at the 5-Position in Large-Scale Thromboxane Antagonist Synthesis
In the scalable synthesis of a thromboxane receptor antagonist, 3-bromo-5-iodobenzoic acid was converted to its acid chloride and subjected to a Friedel–Crafts acylation, followed by a Pd-catalyzed Heck cross-coupling. The Heck reaction proceeded with exclusive regioselectivity at the iodine-bearing carbon (C-5), leaving the bromine at C-3 untouched for downstream transformations. This chemo-differentiation is impossible with 3,5-dibromobenzoic acid, which would produce a statistical mixture of regioisomeric products [1].
| Evidence Dimension | Regioselectivity of Heck cross-coupling (iodine vs. bromine site) |
|---|---|
| Target Compound Data | Exclusive coupling at the C–I position; bromine at C-3 retained for subsequent steps; multi-kilogram scale demonstrated |
| Comparator Or Baseline | 3,5-Dibromobenzoic acid: two chemically equivalent C–Br bonds; no inherent regiochemical bias; yields a mixture of mono- and bis-coupled products |
| Quantified Difference | Regioselectivity: exclusive (single isomer) for BrIBA vs. non-selective (statistical mixture) for 3,5-dibromobenzoic acid |
| Conditions | Heck cross-coupling: Pd catalyst, aryl ethylene coupling partner, large-scale process conditions (Org. Process Res. Dev. 1998) |
Why This Matters
For procurement supporting multi-step drug synthesis, exclusive regioselectivity eliminates the need for chromatographic separation of regioisomers, directly reducing purification costs and improving overall yield on scale.
- [1] Waite DC, Mason CP. A scalable synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid via a regioselective Heck cross-coupling strategy. Org. Process Res. Dev. 1998, 2(2), 116–120. View Source
